![molecular formula C14H10N2O5 B2673351 3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide CAS No. 1428358-21-7](/img/structure/B2673351.png)
3-methoxy-N-(2-oxo-2H-chromen-3-yl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The 3-methoxy group and the isoxazole-5-carboxamide group are attached to the coumarin backbone, which could potentially alter its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of coumarin, with additional rings for the isoxazole and methoxy groups . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the isoxazole and methoxy groups. Isoxazoles can participate in various reactions such as cycloadditions . The methoxy group might undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence its solubility, melting point, and other properties .Scientific Research Applications
Antiviral Activity
Indole derivatives, which include the compound , have been found to possess antiviral activity . For example, certain derivatives have shown inhibitory activity against influenza A and CoxB3 virus .
Anti-Inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
The compound’s family, indole derivatives, have shown potential in the field of oncology, with some derivatives exhibiting anticancer properties .
Antimicrobial Activity
Both indole and coumarin derivatives have demonstrated significant antimicrobial activity . Some of the newly synthesized compounds have shown inhibitory activity against the growth of tested bacterial strains .
Antidiabetic Activity
Indole derivatives have also been found to possess antidiabetic properties . This suggests potential applications in the treatment and management of diabetes.
Antimalarial Activity
The antimalarial activity of indole derivatives has also been reported . This could potentially lead to the development of new treatments for malaria.
Anticholinesterase Activities
Indole derivatives have been found to possess anticholinesterase activities . This suggests potential applications in the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.
Antioxidant Activity
Finally, indole derivatives have been found to possess antioxidant properties . This suggests potential applications in the prevention of diseases caused by oxidative stress.
Future Directions
properties
IUPAC Name |
3-methoxy-N-(2-oxochromen-3-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c1-19-12-7-11(21-16-12)13(17)15-9-6-8-4-2-3-5-10(8)20-14(9)18/h2-7H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXHQKDCIDZVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.